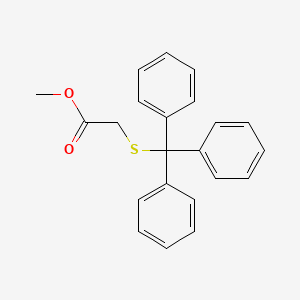

Methyl 2-tritylsulfanylacetate

Description

Structure

3D Structure

Properties

CAS No. |

83544-05-2 |

|---|---|

Molecular Formula |

C22H20O2S |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

methyl 2-tritylsulfanylacetate |

InChI |

InChI=1S/C22H20O2S/c1-24-21(23)17-25-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17H2,1H3 |

InChI Key |

MVUPACKEURZFOJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Methodologies for the Academic Synthesis of Methyl 2-Tritylsulfanylacetate

Esterification Pathways for Thioacetic Acid Derivatives

The synthesis of this compound, a thioacetic acid derivative, is primarily achieved through esterification reactions. A common and direct approach involves the esterification of 2-(tritylthio)acetic acid. This reaction is typically carried out by reacting 2-(tritylthio)acetic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. The mixture is refluxed to drive the reaction towards the formation of the methyl ester, yielding this compound. chemicalbook.com One documented procedure specifies refluxing a mixture of 2-(tritylthio)acetic acid and methanol with concentrated sulfuric acid for four hours. chemicalbook.com An alternative method utilizes p-toluenesulfonic acid in methanol. chemicalbook.com

Another synthetic strategy involves the esterification of thioglycolic acid with methanol to first produce methyl thioglycolate. chemicalbook.com This intermediate is then subjected to a tritylation reaction to yield the final product. The esterification of thioglycolic acid can be accomplished by reacting it with methanol in the presence of an acid catalyst. chemicalbook.com

Tritylation Reactions for Thiol Protection in Acidic and Neutral Media

The introduction of the bulky trityl (triphenylmethyl) group to protect the thiol moiety is a crucial step in the synthesis of this compound and its precursors. This is often achieved through tritylation reactions.

In the context of preparing the precursor 2-(tritylthio)acetic acid, mercaptoacetic acid is reacted with triphenylmethanol (B194598) in glacial acetic acid. The reaction is facilitated by a Lewis acid catalyst, such as boron trifluoride etherate. The mixture is initially heated and then stirred at room temperature to allow for the formation of the S-tritylated product.

Alternatively, the tritylation can be performed on the esterified intermediate, methyl thioglycolate. sigmaaldrich.com This involves reacting methyl thioglycolate with trityl chloride. This method directly yields this compound. The tritylation of thiols can also be achieved under neutral conditions, sometimes employing metal catalysis to facilitate the reaction. google.com

Synthesis of Key Precursors and Analogues in Research Settings

Preparation of 2-(Tritylthio)acetic Acid

A key precursor for the synthesis of this compound is 2-(tritylthio)acetic acid. A well-established laboratory-scale synthesis involves the reaction of mercaptoacetic acid with triphenylmethanol. In a typical procedure, these reactants are combined in glacial acetic acid and heated. Boron trifluoride etherate is then added, and the reaction proceeds at room temperature. The product, 2-(tritylthio)acetic acid, precipitates upon pouring the reaction mixture into water and can be collected by filtration. Purification is often achieved through recrystallization from a solvent mixture like benzene/hexanes. An alternative method involves the reaction of thioacetic acid with trityl chloride. tandfonline.com

Table 1: Synthesis of 2-(Tritylthio)acetic Acid

| Reactants | Catalyst | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| Mercaptoacetic acid, Triphenylmethanol | Boron trifluoride etherate | Glacial acetic acid | Heated to 70°C, then stirred at room temperature for 45 minutes | 83% |

| Thioacetic acid, Trityl chloride | Not specified | Not specified | Literature procedure | Not specified tandfonline.com |

Derivatization to Activated Esters, e.g., 2,5-Dioxopyrrolidin-1-yl 2-tritylsulfanylacetate

For applications in bioconjugation and peptide synthesis, 2-(tritylthio)acetic acid is often converted into an activated ester. A prominent example is 2,5-dioxopyrrolidin-1-yl 2-tritylsulfanylacetate, also known as S-Tritylthioacetic acid N-hydroxysuccinimide ester. This compound is synthesized by reacting 2-(tritylthio)acetic acid with N-hydroxysuccinimide (NHS). otago.ac.nz The coupling is typically mediated by a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI·HCl). otago.ac.nzmdpi.com The reaction is usually performed in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) at room temperature. otago.ac.nz This activated ester can then readily react with primary amino groups on biomolecules to form stable amide bonds. mdpi.com

Table 2: Synthesis of 2,5-Dioxopyrrolidin-1-yl 2-tritylsulfanylacetate

| Reactants | Coupling Agent | Solvent | Reaction Conditions |

|---|---|---|---|

| 2-(Tritylthio)acetic acid, N-Hydroxysuccinimide | EDCI·HCl | Anhydrous DCM | Room temperature, overnight otago.ac.nz |

| 2-(Tritylthio)acetic acid, N-Hydroxysuccinimide | DCC or EDCI | Not specified | Not specified mdpi.com |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Purity in Laboratory Research

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors in a research setting. For the esterification of carboxylic acids like 2-(tritylthio)acetic acid, several factors can be fine-tuned. These include the choice and concentration of the acid catalyst, the molar ratio of alcohol to carboxylic acid, the reaction temperature, and the reaction time. researchgate.net For instance, in the synthesis of methyl acetate (B1210297), microwave-assisted esterification has been shown to be more effective and efficient than conventional heating methods. researchgate.net The use of response surface methodology can be employed to systematically optimize parameters such as microwave power, catalyst concentration, reactant ratio, and time to achieve the highest possible conversion. researchgate.net

In the synthesis of related compounds, purification techniques are critical for obtaining high-purity products. Column chromatography on silica (B1680970) gel is a common method for purifying crude products from esterification and tritylation reactions. mdpi.com The choice of eluent is determined by the polarity of the target compound and impurities. For the precursor 2-(tritylthio)acetic acid, recrystallization is an effective purification method.

For the synthesis of activated esters, ensuring anhydrous conditions is paramount to prevent hydrolysis of the coupling agents and the activated ester product. otago.ac.nz The order of addition of reagents can also influence the outcome. Furthermore, the use of continuous flow reactors, such as microchannel reactors, has been shown to improve reaction control, safety, and efficiency for some synthetic processes, offering a potential avenue for optimizing the synthesis of this compound and its derivatives. cetjournal.it

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Methyl Thioester Moiety

The methyl thioester group in Methyl 2-tritylsulfanylacetate is a key functional group that dictates much of its reactivity. Thioesters, in general, are more reactive towards nucleophiles than their oxygen-containing ester counterparts. stackexchange.comnih.gov This heightened reactivity is attributed to the poorer overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbonyl carbon, which reduces the extent of resonance stabilization compared to oxygen esters. stackexchange.com Consequently, the carbonyl carbon of the thioester is more electrophilic and susceptible to nucleophilic attack. stackexchange.comstackexchange.com

The reactivity of thioesters with various nucleophiles has been a subject of detailed investigation. While they exhibit similar reactivity to oxoesters towards hard nucleophiles like hydroxide (B78521), thioesters are significantly more reactive towards softer nucleophiles such as amines and carbanions. nih.gov Computational studies have shown that the loss of delocalization energy upon forming the tetrahedral intermediate is a critical factor governing this reactivity difference. nih.gov In reactions with nucleophiles like ammonia, the loss of delocalization energy is substantially greater for oxoesters than for thioesters, contributing to the higher reactivity of the latter. nih.gov

The general mechanism for nucleophilic acyl substitution on a thioester involves the initial attack of the nucleophile on the carbonyl carbon to form a tetrahedral intermediate. This intermediate can then collapse, expelling the thiolate as a leaving group to yield the substituted product. libretexts.org The weaker carbon-sulfur bond compared to the carbon-oxygen bond, and the fact that thiols are better leaving groups than alcohols, further contribute to the enhanced reactivity of thioesters in these reactions. stackexchange.com

Transformations Involving the Trityl Thiol Group

The trityl (triphenylmethyl) group serves as a sterically bulky and acid-labile protecting group for the thiol functionality. total-synthesis.com This allows for selective reactions at other parts of the molecule while the thiol remains protected. The subsequent removal of the trityl group or its direct participation in reactions opens up a variety of synthetic possibilities.

Deprotection Strategies for Free Thiol Generation

The cleavage of the S-trityl bond to generate the free thiol is a crucial step in many synthetic sequences. Several methods have been developed for this purpose, each with its own advantages and selectivity.

Acid-Catalyzed Deprotection: The trityl group is readily cleaved under acidic conditions. total-synthesis.com Strong Brønsted acids like trifluoroacetic acid (TFA) or formic acid are commonly employed. total-synthesis.comacs.org The mechanism involves protonation of the sulfur, followed by the departure of the highly stable trityl cation. total-synthesis.com The use of scavengers, such as triethylsilane or 2-methyl-2-butene, is often necessary to trap the reactive trityl cation and prevent undesired side reactions. total-synthesis.com The choice of acid can allow for selective deprotection; for instance, acetic or formic acid can deprotect trityl ethers in the presence of TBS ethers. total-synthesis.com

Reductive Deprotection: A room-temperature method for the deprotection of trityl thioethers involves the use of metal acid catalysis (e.g., HgCl₂) coupled with sodium borohydride (B1222165) reduction. nih.govacs.org This method has been shown to be effective for the cleavage of trityl thioethers of simple thiols. nih.govacs.org

Photocatalytic Deprotection: A visible-light photocatalytic method offers a mild and pH-neutral alternative for cleaving trityl-protected thiols. organic-chemistry.org This approach utilizes a photoredox catalyst to generate a triphenylmethyl radical, leading to selective bond cleavage. organic-chemistry.org This method is advantageous as it is orthogonal to many acid-labile protecting groups and avoids the use of stoichiometric reagents. organic-chemistry.orgdntb.gov.ua

| Deprotection Method | Reagents | Key Features |

| Acid-Catalyzed | Trifluoroacetic acid (TFA), Formic acid | Common and effective; requires scavenger for trityl cation. total-synthesis.comacs.org |

| Reductive | HgCl₂, NaBH₄ | Room temperature cleavage. nih.govacs.org |

| Photocatalytic | Visible light, Photoredox catalyst | pH-neutral conditions, orthogonal to acid-labile groups. organic-chemistry.orgdntb.gov.ua |

Oxidative Coupling to Disulfides

The thiol group, once deprotected, can readily undergo oxidation to form a disulfide bond. This transformation is significant in various fields, including peptide and protein chemistry. nih.gov Several oxidizing agents can be employed for this purpose.

Iodine-Mediated Oxidation: Iodine is a common and efficient reagent for the oxidative coupling of thiols to disulfides. nih.gov This method has been successfully used for the on-resin synthesis of protected cyclic peptide disulfides. nih.gov The solvent can influence the outcome, with N,N-dimethylformamide favoring cyclization, while other solvents may lead to dimeric products. nih.gov

Aerobic Oxidation: Green and sustainable methods for disulfide formation have been developed, utilizing molecular oxygen as the terminal oxidant. dntb.gov.ua Coupled catalysis with a riboflavin-derived organocatalyst and molecular iodine can promote the aerobic oxidation of thiols at room temperature. dntb.gov.ua

Other Oxidizing Agents: A variety of other reagents have been reported for the oxidation of thiols to disulfides, including manganese dioxide, dichromates, and trimethylammonium fluorochromate. iau.ir

Thiol-Ene and Thiol-Yne Additions

The thiol-ene and thiol-yne reactions are powerful "click chemistry" reactions that involve the addition of a thiol across a double or triple bond, respectively. thieme-connect.de These reactions are known for their high yields, stereoselectivity, and tolerance of a wide range of functional groups. wikipedia.org

The reaction can proceed through either a free-radical or a nucleophilic mechanism. thieme-connect.de The free-radical addition, often initiated by light or a radical initiator, results in an anti-Markovnikov product. wikipedia.orgacsgcipr.org This process is not sensitive to oxygen, as any peroxy radicals formed can abstract a hydrogen from the thiol to continue the reaction chain. researchgate.net The thiol-yne reaction can proceed in a stepwise manner, with the initial addition forming a vinyl sulfide, which can then react with a second thiol. thieme-connect.de These reactions have found broad applications in polymer synthesis and the functionalization of biomolecules. escholarship.org

Electrophilic Transformations at the Alpha-Carbon of the Ester

The alpha-carbon of the ester in this compound possesses acidic protons, making it susceptible to deprotonation and subsequent reaction with electrophiles. The acidity of these protons is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. gonzaga.edu

Base-catalyzed enolization of the thioester generates an enolate intermediate. gonzaga.edu This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. gonzaga.edu For instance, it can undergo alkylation or react with carbonyl compounds in aldol-type or Claisen-type condensations. msu.edulibretexts.org

The Claisen condensation is a classic reaction where two ester molecules react to form a β-keto ester. msu.edu In the context of this compound, its enolate could potentially react with another ester molecule as an electrophilic acceptor. msu.edu The reactivity of the thioester enolate is comparable to that of ketone enolates. gonzaga.edu

Mechanistic Pathways of Ester Hydrolysis and Transesterification Reactions

The hydrolysis and transesterification of thioesters are fundamental reactions with significant implications in both chemistry and biology. nih.gov

Hydrolysis: The hydrolysis of a thioester to a carboxylic acid and a thiol can occur under acidic, neutral, or basic conditions. harvard.edu The reaction mechanism generally involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to release the thiol. acs.orgnih.gov

Transesterification: Transesterification is the process of exchanging the alkoxy or, in this case, the thiolate group of an ester with another alcohol or thiol. wikipedia.org The mechanism is analogous to hydrolysis, involving a tetrahedral intermediate. wikipedia.org In the case of thioesters, thiol-thioester exchange is a prominent reaction where a thiolate anion attacks the thioester to form a new thioester and a new thiolate. harvard.edu The rate of this exchange is influenced by the relative pKa values of the incoming and outgoing thiols. harvard.edu Under certain conditions, the rate of thiol-thioester exchange can significantly exceed the rate of hydrolysis. harvard.edu

Radical Reactions Involving the Trityl Thiol Framework

The trityl (triphenylmethyl) group within the this compound framework imparts specific reactivity under radical conditions, primarily centered around the cleavage of the carbon-sulfur bond. The stability of the resulting triphenylmethyl radical is a key thermodynamic driving force for these reactions. utexas.edu

Recent studies have highlighted the use of visible-light photoredox catalysis to initiate radical reactions in trityl thioethers. organic-chemistry.org Under pH-neutral conditions, a suitable photocatalyst with a high oxidation potential can be excited by visible light, leading to the oxidation of the trityl thioether. This process generates a radical cation intermediate which subsequently fragments. unipr.it The fragmentation results in the formation of a stable triphenylmethyl radical and a thiyl radical. organic-chemistry.orgunipr.it Mechanistic investigations, including mass spectrometry, have confirmed the presence of these key radical intermediates. organic-chemistry.org

Beyond simple cleavage, the generation of thiyl radicals from precursors like this compound opens pathways for further transformations. Thiyl radicals are known to participate in various synthetic reactions, such as addition to alkenes in acyl thiol-ene reactions. rsc.org While not specifically detailed for this compound, the generated methyl 2-sulfanylacetate radical could theoretically engage in such subsequent reactions.

The stability of the trityl radical has also led to its incorporation into more complex molecular structures, such as biradicals designed as paramagnetic probes for measuring thiol concentrations in biological systems through electron paramagnetic resonance (EPR) spectroscopy. acs.org This highlights the fundamental stability and predictable reactivity of the trityl radical framework.

Table 1: Photocatalytic Radical Cleavage of Trityl Thioethers

| Entry | Substrate | Catalyst | Light Source | Product | Yield | Reference |

| 1 | Trityl thioether | High-potential photoredox catalyst | Visible Light (e.g., blue LEDs) | Symmetrical disulfide | Good to excellent | organic-chemistry.org |

| 2 | Benzylthioether | Photoredox catalyst | Visible Light (blue LEDs) | Dimerized disulfide | 83% | unipr.it |

Metal-Catalyzed Transformations Utilizing this compound as a Substrate or Ligand

As a substrate, this compound is susceptible to metal-catalyzed transformations that target the cleavage of its carbon-sulfur bond. The thioether linkage is a key functional group for such reactions. While research specifically detailing this compound in a wide array of metal-catalyzed reactions is limited, its reactivity can be inferred from studies on similar thioether compounds.

Transition metal-catalyzed cleavage of C–S bonds in thioethers is a significant area of research for achieving chemoselective transformations. unipr.it Various catalytic systems have been developed for this purpose. For instance, iron-catalyzed protocols have been shown to selectively cleave C(aryl)-S bonds in the presence of specific ligands. nih.govresearchgate.net While this compound contains a C(alkyl)-S bond, related methodologies have been developed for the cleavage of these bonds as well, often involving different mechanistic pathways, such as the involvement of silyl (B83357) radicals. nih.gov

Zirconium-based catalysts have also been employed for the reductive cleavage of C-S bonds. organic-chemistry.org These reactions can be directed by other functionalities within the molecule, showcasing the potential for selective transformations.

Photoredox catalysis, often employing iridium or ruthenium complexes, represents a powerful method for activating thioethers like this compound. unipr.it As discussed in the previous section, the catalytic cycle involves the single-electron oxidation of the thioether. This oxidation generates a radical cation, which then undergoes C-S bond fragmentation. unipr.it This process has been harnessed to generate carbocations under neutral conditions, which can then be intercepted by various nucleophiles to form new C-C or C-heteroatom bonds. unipr.it For example, reacting a thioether under these conditions in the presence of arenes can lead to the formation of triarylmethanes. unipr.it

There is currently no significant body of research describing the use of this compound as a ligand in metal-catalyzed reactions. The sulfur atom possesses lone pairs of electrons and could theoretically coordinate to a metal center. However, the extreme steric bulk of the trityl group would likely hinder its ability to act as an effective ligand for most catalytic applications. The sulfur atom's Lewis basicity can, in some cases, lead to catalyst inhibition or poisoning rather than productive catalytic turnover. unipr.it Catalyst design in reactions involving thioethers often focuses on overcoming this challenge, for instance by using ligands that stabilize the metal center and prevent strong, deactivating coordination by the sulfur atom. nih.gov

Table 2: Examples of Metal-Catalyzed C-S Bond Cleavage in Thioethers

| Catalyst System | Substrate Type | Reaction Type | Key Feature | Reference |

| Iron/β-diketimine ligand | Aryl alkyl sulfides | Site-selective silylation | Selective cleavage of C(aryl)-S bond | nih.gov |

| Zirconium catalyst | Thioethers with tethered alkenes | Reductive cleavage | Traceless directing group strategy | organic-chemistry.org |

| Photoredox catalyst (e.g., Ir, Ru) | Benzylic thioethers | C-C and C-N bond formation | Generation of carbocation via C-S bond cleavage | unipr.it |

| Palladium nanoparticles | Various | Aerobic oxidation | Heterogeneous catalysis | diva-portal.org |

Applications in Complex Molecule Synthesis and Chemical Biology

Utilization in Stereoselective Synthetic Methodologies

Stereoselective synthesis, which aims to produce a specific stereoisomer of a product, is fundamental in medicinal chemistry, as the spatial arrangement of atoms in a molecule dictates its biological activity. wikipedia.orgfrontiersin.org The use of protecting groups is a cornerstone of these methodologies, preventing unwanted reactions at specific sites while other parts of the molecule are modified.

Methyl 2-tritylsulfanylacetate embodies this principle. The trityl (triphenylmethyl) group is a bulky and effective protecting group for the sulfur atom. In a complex synthesis, the tritylthioacetate moiety can be introduced into a molecule, and the trityl group ensures the sulfur remains unreactive through various subsequent reaction steps. This is critical when building chiral molecules where stereocenters must be set with high precision. epfl.ch

A pertinent example is in the synthesis of complex glycolipids, where multiple chiral centers on the sugar and lipid components must be maintained. beilstein-journals.org The introduction of a sulfur-containing acyl group, derived from 2-(Tritylthio)acetic acid, occurs in a late stage of the synthesis, after the stereochemically complex core has been assembled. The stability of the trityl-protected sulfur group is essential for the success of such a synthetic sequence.

Role in the Construction of Glycolipid-Based Conjugates

Glycolipids are crucial targets in immunology, particularly in the development of self-adjuvanting vaccines. researchgate.net These vaccine candidates conjugate a hapten (a small molecule that elicits an immune response) to an immunostimulatory glycolipid, such as α-galactosylceramide (α-GalCer). beilstein-journals.orgresearchgate.net Research in this area has utilized derivatives of this compound to create novel mercaptan-containing α-GalCer analogues designed to enhance vaccine efficacy. beilstein-journals.org

In a key study, 2-(Tritylthio)acetic acid, the carboxylic acid precursor to this compound, was employed to synthesize a building block for these conjugates. The process involved activating the carboxylic acid with N-hydroxysuccinimide to form an activated ester. This reactive intermediate was then used to acylate the amine on the phytosphingosine (B30862) backbone of a protected α-GalCer derivative. This sequence successfully incorporates the protected sulfur-containing side chain onto the glycolipid scaffold. The resulting molecule is a sophisticated glycolipid-based conjugate, poised for further modification or immunological testing. beilstein-journals.org

| Step | Description | Reactant/Intermediate | Purpose |

| 1 | Activation | 2-(Tritylthio)acetic acid, N-hydroxysuccinimide, EDCI·HCl | Forms a highly reactive NHS ester for efficient amide bond formation. |

| 2 | Coupling | Activated NHS ester, α-GalPhyt (azide-protected phytosphingosine acceptor) | Covalently links the sulfur-containing acyl chain to the glycolipid backbone. |

| 3 | Final Product | Mercaptan-containing α-GalCer N-acyl analogue | A biologically active molecule designed for use in vaccine conjugates. beilstein-journals.org |

Application as a Building Block for Biologically Active Molecules

In medicinal and organic chemistry, a "building block" is a chemical compound with reactive functional groups that allows it to be readily incorporated into a larger, more complex molecule. tcichemicals.comdovepress.com this compound serves as an exemplary building block for introducing a protected thiol functionality into target molecules. ontosight.airsc.org

Its utility as a building block is demonstrated in its application for synthesizing biologically active molecules, particularly those requiring a sulfanyl (B85325) or thioether linkage. ontosight.ai The synthesis of mercaptan-containing α-GalCer N-acyl analogues for vaccine development is a prime example. beilstein-journals.orgresearchgate.net In this context, the tritylthioacetate unit is a key structural component added to the complex glycolipid to impart new properties, such as the ability to bind covalently to carrier systems via the thiol group after deprotection. The modular nature of this approach, where pre-fabricated building blocks are combined, is a hallmark of modern drug discovery and chemical biology. tcichemicals.com

Contributions to Multicomponent Reactions and Tandem Processes

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials. tcichemicals.comprinceton.edu Tandem reactions, also known as cascade or domino reactions, involve a sequence of two or more bond-forming reactions that occur consecutively in one pot without the need to isolate intermediates. wikipedia.org These strategies are prized for their atom economy and for rapidly building molecular complexity. nih.gov

While there is a lack of specific published examples detailing the direct participation of this compound as a primary reactant in a named multicomponent reaction, its chemical nature lends itself to potential use in tandem processes. A hypothetical but chemically sound tandem sequence could involve the deprotection of the trityl group under acidic conditions to unmask the reactive thiol. This newly formed thiol could then, in the same reaction vessel, participate in a subsequent reaction. For instance, it could undergo an intramolecular cyclization or an intermolecular reaction like a Michael addition or a thiol-ene "click" reaction, which are often components of tandem sequences. This potential highlights how the compound's functionality could be leveraged in designing efficient, one-pot synthetic strategies.

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 2-tritylsulfanylacetate, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The trityl group's fifteen aromatic protons would typically appear as a complex multiplet in the downfield region, usually between 7.2 and 7.5 ppm. The methylene (B1212753) protons (-S-CH₂-C=O) adjacent to the sulfur and the carbonyl group would likely resonate as a singlet at approximately 3.3-3.5 ppm. The methyl ester protons (-OCH₃) would also appear as a sharp singlet, typically in the range of 3.6-3.8 ppm. The integration of these signals would correspond to a 15:2:3 ratio, confirming the relative number of protons in each environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The trityl group would show several signals in the aromatic region (125-150 ppm), including a quaternary carbon signal for the carbon attached to the sulfur atom. The carbonyl carbon of the ester group would be observed significantly downfield, typically in the range of 170-175 ppm. The methylene carbon would resonate around 35-40 ppm, and the methyl ester carbon would appear at approximately 52-55 ppm.

In the context of research, high-resolution NMR is invaluable for assigning the stereochemistry and regiochemistry of derivatives of this compound. For instance, if the methylene group were to be substituted, the resulting changes in chemical shifts and the appearance of coupling patterns (e.g., doublets, triplets) would allow for the unambiguous determination of the new structure. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the spatial proximity of different protons, aiding in stereochemical assignments of more complex derivatives.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Trityl (Ar-H) | 7.2-7.5 (multiplet) | 127-130 (Ar-CH), 145 (Ar-C) |

| Methylene (-S-CH₂-) | 3.4 (singlet) | 37 |

| Methyl Ester (-OCH₃) | 3.7 (singlet) | 53 |

| Carbonyl (-C=O) | - | 171 |

| Trityl Quaternary C | - | 70 |

Advanced Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling of Complex Derivatives, e.g., Q-TOF LC-MS

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular weight of this compound and for identifying and characterizing its derivatives and any impurities. illinois.eduresearchgate.net Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, often coupled with liquid chromatography (LC), is a powerful tool in this regard, offering high resolution and accurate mass measurements. mdpi.com

In a typical Q-TOF analysis, the molecule is ionized, often using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. This allows for the determination of the elemental composition of the parent ion and its fragments.

For this compound, the most prominent ion in the mass spectrum would likely be the trityl cation ([C(C₆H₅)₃]⁺) at m/z 243, which is exceptionally stable. The molecular ion peak may also be observed, though it might be of lower intensity. Fragmentation of the molecular ion would likely involve the cleavage of the sulfur-trityl bond.

Q-TOF LC-MS is particularly useful for impurity profiling. illinois.edu During the synthesis of this compound or its derivatives, side products or unreacted starting materials can be present as impurities. The high separation efficiency of LC combined with the high mass accuracy of Q-TOF MS allows for the detection and identification of these impurities, even at low concentrations. By analyzing the fragmentation patterns of the impurity peaks, their structures can often be deduced.

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Notes |

|---|---|---|

| [C(C₆H₅)₃]⁺ | 243 | Trityl cation, likely the base peak |

| [M - OCH₃]⁺ | 317 | Loss of the methoxy (B1213986) group |

| [M - COOCH₃]⁺ | 289 | Loss of the methyl acetate (B1210297) group |

| [M - S-CH₂-COOCH₃]⁺ | 243 | Cleavage of the S-Trityl bond |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring in Research

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mdpi.com These techniques are complementary and can be used for the structural characterization of this compound and for monitoring reactions in real-time.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically appearing around 1740 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1250-1100 cm⁻¹ region. The aromatic C-H stretching vibrations of the trityl group would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methyl groups would be just below 3000 cm⁻¹. The characteristic absorptions of the trityl group's phenyl rings would also be present in the fingerprint region (1600-1450 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the trityl group would give rise to strong signals in the Raman spectrum. The C-S bond, which is often weak in the IR spectrum, may be more readily observable in the Raman spectrum.

In a research context, IR and Raman spectroscopy are powerful tools for reaction monitoring. For example, during the synthesis of this compound, the disappearance of the S-H stretching band (around 2550-2600 cm⁻¹) from the starting thiol and the appearance of the characteristic C=O stretching band of the product could be monitored in real-time to follow the progress of the reaction.

Predicted Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹, predicted) | Raman Frequency (cm⁻¹, predicted) |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 | 3000-2850 |

| Carbonyl (C=O) stretch | ~1740 (strong) | ~1740 (weak) |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 (strong) |

| C-O stretch (ester) | 1250-1100 | Present |

| C-S stretch | ~700-600 (weak) | ~700-600 (more intense) |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. nih.govnih.gov For derivatives of this compound that are crystalline, this technique can provide precise information about bond lengths, bond angles, and the conformation of the molecule.

The crystal structure would reveal the spatial arrangement of the trityl group, which due to its steric bulk, will adopt a specific conformation to minimize steric hindrance. The torsion angles around the C-S bond and the ester group would be precisely determined. Furthermore, intermolecular interactions, such as van der Waals forces and potential C-H···π interactions involving the phenyl rings of the trityl group, which dictate the packing of the molecules in the crystal lattice, would be elucidated. mdpi.com

In research involving the synthesis of new derivatives of this compound, obtaining a crystal structure is often a primary goal as it provides unequivocal proof of the compound's identity and stereochemistry. This is particularly important for complex molecules where NMR data may be ambiguous.

Advanced Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isolation in Synthetic Research

Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound and for isolating it from reaction mixtures. bwise.kr

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, which is relatively non-volatile, reverse-phase HPLC would be the method of choice. A C18 column would likely be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would typically be achieved using a UV detector, as the trityl group is a strong chromophore, absorbing UV light. The retention time of the compound would be characteristic under specific chromatographic conditions. By integrating the peak area, the purity of a sample can be accurately determined. HPLC is also a valuable tool for preparative scale purification of the compound and its derivatives. mdpi.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Due to the relatively high molecular weight and potential for thermal degradation of the trityl group, GC might be less suitable for the direct analysis of this compound. However, it could be a valuable technique for analyzing more volatile precursors or reaction byproducts. If the compound or its derivatives are sufficiently stable, GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) could provide high-resolution separation and sensitive detection.

In synthetic research, these chromatographic methods are used routinely to monitor the progress of reactions, to determine the purity of the final product, and to isolate the desired compound in high purity.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure, Stability, and Reactivity Descriptors

Currently, there is a lack of published quantum chemical calculations specifically focused on Methyl 2-tritylsulfanylacetate. Such studies, typically employing methods like Density Functional Theory (DFT), are essential for understanding the fundamental electronic properties of a molecule. Future research in this area would likely involve the calculation of various molecular properties to build a comprehensive electronic profile.

Table 1: Potential Quantum Chemical Descriptors for Future Study of this compound

| Descriptor | Potential Insights |

| Molecular Orbital Energies (HOMO/LUMO) | Insights into electronic transitions, reactivity, and kinetic stability. The energy gap can indicate chemical reactivity and the molecule's ability to participate in charge transfer. |

| Electron Density Distribution | Identification of electron-rich and electron-deficient regions, crucial for predicting sites of electrophilic and nucleophilic attack. |

| Electrostatic Potential Maps | Visualization of charge distribution and prediction of intermolecular interaction sites. |

| Global Reactivity Descriptors | Calculation of chemical potential, hardness, and electrophilicity to quantify the molecule's overall reactivity. |

| Dipole Moment | Information on the molecule's polarity, influencing its solubility and intermolecular forces. |

Molecular Dynamics Simulations of Conformational Landscapes and Intermolecular Interactions

The conformational flexibility of the trityl group and the acetate (B1210297) moiety in this compound suggests a complex conformational landscape. However, specific molecular dynamics (MD) simulation studies to explore this are not currently available in the scientific literature. MD simulations could provide a dynamic picture of the molecule's behavior in different environments.

Future computational investigations using MD could focus on:

Conformational Analysis: Identifying the most stable conformers and the energy barriers between them in various solvents.

Solvation Effects: Understanding how the solvent shell structure influences the molecule's conformation and reactivity.

Intermolecular Interactions: Simulating the interactions with other molecules, which is crucial for understanding its behavior in solution or in the solid state.

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational analysis of reaction pathways is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For this compound, such studies could be particularly insightful for understanding its synthesis and degradation pathways, as well as its reactivity in various chemical transformations. As of now, detailed computational studies on the reaction mechanisms involving this specific compound have not been reported.

Prediction of Spectroscopic Properties through Advanced Computational Methods

While experimental spectroscopic data for this compound may exist, the prediction of its spectroscopic properties through computational methods provides a powerful means of validating experimental findings and interpreting complex spectra. Advanced computational methods can be used to simulate various types of spectra.

Table 2: Computable Spectroscopic Properties for this compound

| Spectroscopic Technique | Information Obtainable from Calculations |

| Nuclear Magnetic Resonance (NMR) | Prediction of 1H and 13C chemical shifts and coupling constants, aiding in structural elucidation. |

| Infrared (IR) Spectroscopy | Calculation of vibrational frequencies and intensities, allowing for the assignment of experimental IR bands to specific molecular vibrations. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Time-dependent DFT (TD-DFT) calculations can predict electronic transition energies and oscillator strengths, helping to interpret UV-Vis absorption spectra. |

| Mass Spectrometry (MS) | While not a direct prediction of the entire spectrum, computational methods can help in understanding fragmentation patterns observed in mass spectrometry. |

In Silico Design and Prediction of Novel Transformations and Derivatives

The in silico design of new molecules and the prediction of their properties is a cornerstone of modern drug discovery and materials science. For this compound, computational tools could be employed to design novel derivatives with tailored properties. This could involve:

Virtual Screening: Creating a virtual library of derivatives and using computational models to predict their properties and potential activities.

Structure-Property Relationships: Developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to guide the design of new compounds.

Predictive Reactivity: Using computational methods to predict the outcome of potential chemical transformations, thereby guiding synthetic efforts.

The field of theoretical and computational chemistry offers a vast toolkit to investigate this compound in great detail. The current absence of such studies highlights a promising area for future research, which could significantly enhance our understanding of this chemical compound.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally friendly methods for synthesizing molecules like Methyl 2-tritylsulfanylacetate. Future research in this area will likely concentrate on several key aspects to minimize environmental impact and enhance efficiency.

One promising approach is the adoption of green solvents and reagents. Traditional organic solvents often pose environmental and health risks. Researchers are exploring the use of safer, bio-based alternatives. Furthermore, the development of catalytic, atom-economical reactions is a critical goal. organic-chemistry.org This involves designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. organic-chemistry.org For the synthesis of thioethers, direct C-H functionalization is an emerging strategy that avoids the need for pre-functionalized starting materials, shortening reaction sequences and reducing waste. pku.edu.cnnih.gov

The principles of green chemistry are also being applied to the synthesis of related sulfur-containing compounds. For instance, a mild and efficient protocol for synthesizing thioamides utilizes a deep eutectic solvent (DES), which is biodegradable and can be recycled multiple times without significant loss of activity. rsc.org Such approaches, if adapted for the synthesis of thioacetates, could significantly improve the sustainability of producing this compound. Additionally, the use of water as a solvent for the synthesis of organic thioacetates has been demonstrated, offering an environmentally benign alternative to traditional organic solvents. rsc.org

| Green Chemistry Approach | Potential Application for this compound Synthesis | Anticipated Benefits |

| Use of Green Solvents | Replacing traditional volatile organic compounds (VOCs) with bio-based or less toxic solvents. | Reduced environmental pollution and improved worker safety. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the product. | Minimization of chemical waste and increased efficiency. |

| Catalytic Methods | Employing catalysts to facilitate reactions, reducing the need for stoichiometric reagents. organic-chemistry.org | Lower energy consumption, increased reaction rates, and reduced waste. |

| C-H Functionalization | Direct formation of the C-S bond by activating a C-H bond, avoiding pre-functionalization steps. pku.edu.cnnih.gov | Shorter synthetic routes and reduced generation of byproducts. |

| Recyclable Catalysts/Reagents | Utilizing catalysts or reagents that can be easily recovered and reused. rsc.org | Reduced cost and environmental impact. |

| Aqueous Synthesis | Performing reactions in water as the solvent. rsc.org | Enhanced safety, reduced cost, and minimal environmental harm. |

Exploration of Novel Catalytic Transformations and Methodologies

The development of novel catalytic systems is set to revolutionize the synthesis and modification of this compound. Research is focused on creating more efficient, selective, and versatile catalysts for the formation and transformation of the thioether bond.

Transition metal catalysis has been a cornerstone of C-S bond formation. researchgate.net Future efforts will likely focus on using earth-abundant and less toxic metals as catalysts to replace precious metals like palladium. researchgate.net Metal-free catalysis is another burgeoning area, with organocatalysts and photoredox catalysis offering new avenues for thioether synthesis under mild conditions. For example, a TAPC-catalyzed method for synthesizing thioethers from thiols and alcohols proceeds under metal-free and solvent-free conditions. organic-chemistry.org

The trityl group, while primarily a protecting group, can also participate in or influence catalytic reactions. Its bulky nature can direct the stereochemical outcome of reactions at nearby centers. Furthermore, the trityl cation has been explored as a neutral Lewis acid catalyst in various chemical transformations. researchgate.net This dual role could be exploited in novel one-pot, multi-component reactions involving this compound.

| Catalytic Approach | Description | Relevance to this compound |

| Earth-Abundant Metal Catalysis | Utilizing catalysts based on metals like iron, copper, and nickel. researchgate.net | Provides more sustainable and cost-effective alternatives to precious metal catalysts for C-S bond formation. |

| Metal-Free Catalysis | Employing organic molecules as catalysts (organocatalysis) or using light to drive reactions (photoredox catalysis). organic-chemistry.org | Offers milder reaction conditions and avoids metal contamination in the final product. |

| Trityl Group as a Catalyst | The trityl cation can act as a Lewis acid to activate substrates. researchgate.net | Potential for developing novel intramolecular or tandem reactions where the protecting group also serves as a catalyst. |

| Enzymatic Catalysis | Using enzymes to catalyze the formation or modification of the thioether linkage. | Offers high selectivity and mild reaction conditions, aligning with green chemistry principles. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability. The integration of these technologies for the synthesis of this compound and its derivatives is a promising area of future research.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. uc.pt This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. syrris.com The synthesis of sulfur-containing compounds, which can sometimes involve malodorous and reactive intermediates, is particularly well-suited for the enclosed and controlled environment of a flow reactor. mdpi.com For example, the continuous flow synthesis of thioureas has been successfully demonstrated. mdpi.com Enzymatic reactions, which are highly selective, can also be performed in continuous flow systems, as shown in the synthesis of thiol-terminated polymers. nih.gov

Automated synthesis platforms, often coupled with artificial intelligence and machine learning, can accelerate the discovery and optimization of new reactions and molecules. acs.org These platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. The combination of flow chemistry and automation can enable the on-demand synthesis of libraries of this compound derivatives for high-throughput screening in drug discovery and materials science.

| Technology | Advantages for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, precise control over reaction conditions, improved scalability, and potential for telescoped multi-step synthesis. uc.ptsyrris.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of synthetic routes, and generation of compound libraries for various applications. acs.org |

| In-line Analysis | Real-time monitoring of reaction progress, enabling rapid adjustments and ensuring product quality. |

| Microreactor Technology | Increased surface-area-to-volume ratio, leading to enhanced heat and mass transfer and improved reaction efficiency. |

Expanding Applications in Materials Science and Polymer Chemistry

The unique structural features of this compound make it a promising candidate for the development of advanced materials and polymers with tailored properties. The trityl group can be leveraged for creating specific supramolecular architectures, while the thioether and ester functionalities offer sites for polymerization and post-polymerization modification.

In polymer chemistry, trityl-protected thiols can be incorporated into polymer chains. jsta.clresearchgate.net The bulky trityl group can influence the physical properties of the resulting polymers, such as their solubility and thermal stability. Subsequent deprotection of the thiol group provides a reactive handle for cross-linking, surface modification, or the attachment of other functional molecules. tandfonline.com This approach has been used to create functional polymers through thiol-ene coupling. acs.org

The thioether linkage itself can impart desirable properties to materials, such as improved refractive index and metal-binding capabilities. Polymers containing thioether units are being explored for applications in optics, electronics, and coatings. The development of sustainable polymers from renewable resources is a growing field, and monomers derived from natural products are being used to create bio-based and degradable thiol-ene networks. figshare.com

| Application Area | Role of this compound | Potential Material Properties |

| Functional Polymers | As a monomer or functionalizing agent. jsta.clresearchgate.net | Tunable solubility, thermal stability, and sites for cross-linking or further modification. |

| Self-Healing Materials | The reversible nature of disulfide bonds (formed from deprotected thiols) can be utilized. | Ability to repair damage and extend material lifetime. |

| High Refractive Index Polymers | The sulfur atom in the thioether linkage contributes to a higher refractive index. | Applications in optical lenses, coatings, and optoelectronic devices. |

| Metal-Binding Polymers | The thioether can coordinate with metal ions. | Use in sensors, catalysts, and for the removal of heavy metals from the environment. |

| Biomaterials | Incorporation into biocompatible and biodegradable polymers. tandfonline.comfigshare.com | Scaffolds for tissue engineering, drug delivery systems, and medical implants. |

Advanced Derivatization for Chemically Modified Bioconjugates and Supramolecular Assemblies

The trityl group's ability to be selectively cleaved under acidic conditions makes this compound an excellent precursor for the synthesis of bioconjugates and the construction of complex supramolecular assemblies.

In bioconjugation, the thiol group, once deprotected, is a highly reactive nucleophile that can selectively react with specific functional groups on biomolecules such as proteins and peptides. nih.gov This allows for the site-specific attachment of labels, drugs, or other moieties. The trityl group can also be part of a solubilizing tag to improve the handling of hydrophobic peptides during synthesis. nih.gov Furthermore, bifunctional trityl groups have been developed for applications in cross-linking and fluorescence labeling. nih.gov

The bulky and rigid nature of the trityl group makes it a valuable component in supramolecular chemistry. mdpi.com It can act as a "supramolecular protective group," influencing the packing of molecules in the solid state and directing the formation of specific crystal structures. mdpi.com Trityl-containing molecules have been shown to form inclusion compounds and can be used for chiral recognition. The self-assembly of molecules containing trityl groups can lead to the formation of well-defined nanostructures such as helical assemblies. nih.govlibretexts.org

| Research Avenue | Application of this compound Derivatives |

| Bioconjugation | Site-specific modification of proteins, peptides, and other biomolecules after deprotection of the thiol group. nih.gov |

| Drug Delivery | Attachment to drug molecules to improve their solubility, stability, or targeting. |

| Biosensors | Immobilization onto sensor surfaces for the detection of specific analytes. |

| Supramolecular Chemistry | As a building block for the construction of complex, self-assembled architectures. mdpi.comnih.govlibretexts.org |

| Crystal Engineering | To control the packing of molecules in crystals and design materials with specific solid-state properties. mdpi.com |

Q & A

Q. What are the critical safety precautions for handling Methyl 2-tritylsulfanylacetate in laboratory settings?

- Methodological Answer : Use nitrile or neoprene gloves inspected for integrity before use, and follow proper glove removal techniques to avoid skin contact . Employ a Type P95 respirator for aerosolized particles and a fume hood to minimize inhalation risks. Store the compound in a cool, dry environment under inert gas (e.g., argon) to prevent hydrolysis or oxidation . Dispose of waste via certified chemical disposal services to avoid environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the trityl group (δ 7.2–7.5 ppm for aromatic protons; δ 85–90 ppm for the quaternary carbon) and ester carbonyl (δ 165–175 ppm) .

- IR Spectroscopy : Confirm the sulfanyl (S-H) stretch (~2550 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z calculated for C₂₂H₂₂O₂S).

Q. What storage conditions maximize the stability of this compound?

- Methodological Answer : Store at –20°C in amber glass vials under argon to prevent photodegradation and moisture ingress. Conduct periodic stability checks via TLC or HPLC to monitor degradation (e.g., trityl group cleavage) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-product formation during this compound synthesis?

- Methodological Answer :

- Temperature Control : Maintain ≤0°C during trityl group introduction to suppress sulfanyl oxidation .

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for esterification efficiency versus side reactions .

- Purification : Use flash chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product from trityl chloride residuals .

Q. What strategies resolve contradictions in reaction yield data during scale-up synthesis?

- Methodological Answer :

- Statistical Design : Apply a Box-Behnken model to evaluate variables (temperature, stoichiometry, mixing rate) and identify critical parameters .

- In-Process Monitoring : Use inline FTIR to track intermediate formation and adjust reagent addition dynamically .

- Batch Comparison : Perform ANOVA on yields from 3+ independent batches to isolate outliers (e.g., moisture contamination) .

Q. How can researchers rigorously assess purity and identify impurities in this compound?

- Methodological Answer :

- HPLC-DAD/ELSD : Use a C18 column (acetonitrile/water mobile phase) to separate impurities (e.g., des-tritylated by-products) .

- Spiking Experiments : Compare retention times with synthesized impurities (e.g., methyl acetates lacking the trityl group) .

- Quantitative NMR : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

- Methodological Answer :

- Solvent Effects : Replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess chemical shift variability .

- Cross-Lab Validation : Collaborate with independent labs to verify NMR/IR spectra under standardized conditions .

- Crystallography : Resolve ambiguous structures via X-ray diffraction of single crystals grown from ethyl acetate/hexane .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.